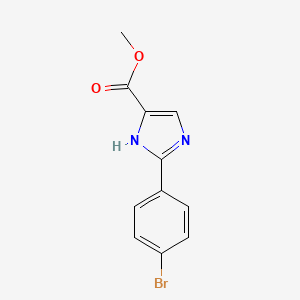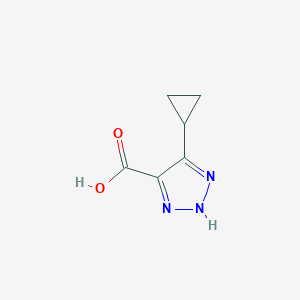
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Drug Discovery and Development
The triazole ring is a common motif in pharmaceuticals due to its resemblance to the peptide bond and its ability to mimic biological molecules. 5-cyclopropyl-2H-triazole-4-carboxylic acid is used in the synthesis of various drugs, exploiting its potential to interact with enzymes and receptors. Its structural similarity to isoxazoles, which are found in many commercially available drugs, makes it a valuable scaffold for medicinal chemistry .
Anticancer Agents
Research indicates that triazole derivatives exhibit anticancer properties. The cyclopropyl group in 5-cyclopropyl-2H-triazole-4-carboxylic acid can be modified to target specific cancer cells, enhancing the selectivity and potency of anticancer drugs. This compound serves as a precursor in the synthesis of novel anticancer agents .
Antimicrobial Activity
Triazole compounds are known for their antimicrobial activity5-cyclopropyl-2H-triazole-4-carboxylic acid can be incorporated into molecules that act against a broad spectrum of bacteria and fungi, contributing to the development of new antibiotics and antifungal agents .
Eco-Friendly Synthetic Strategies
The compound is involved in metal-free synthetic routes for the generation of heterocyclic molecules. This approach is significant for green chemistry, providing a more sustainable and less toxic method for synthesizing isoxazoles and other related compounds .
properties
IUPAC Name |
5-cyclopropyl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFBFEBIYWSPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)

![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)

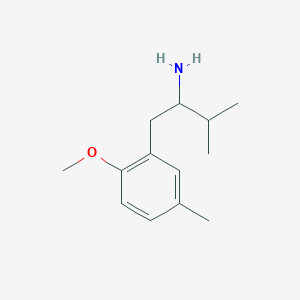
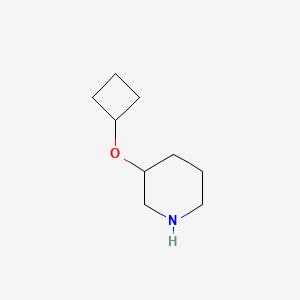
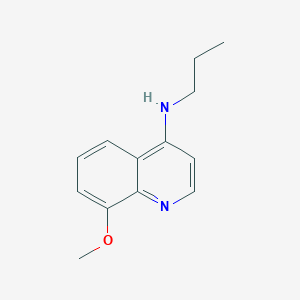


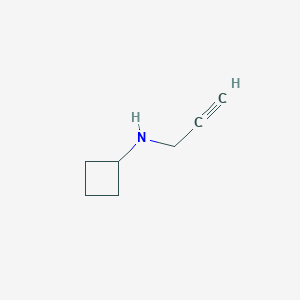
![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)
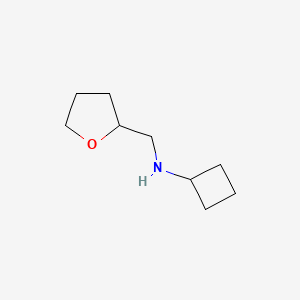
![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)
